molecular formula C9H7N3 B1424141 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile CAS No. 1190312-04-9

2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Cat. No. B1424141
M. Wt: 157.17 g/mol
InChI Key: UYIIUJLIFJDGKT-UHFFFAOYSA-N
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Description

“2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” is a chemical compound. It is a derivative of 1H-pyrrolo[2,3-b]pyridine . The compound is related to a class of compounds that have shown potent activities against FGFR1, 2, and 3 . These compounds are being studied for their potential in cancer therapy .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile”, involves targeting FGFRs, which play an essential role in various types of tumors . The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, has shown potent FGFR inhibitory activity .


Molecular Structure Analysis

The molecular formula of “2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” is C8H8N2 . The InChI code is 1S/C8H8N2/c1-6-5-7-3-2-4-9-8(7)10-6/h2-5H,1H3,(H,9,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” include a molecular weight of 132.16 .

Scientific Research Applications

Application in Cancer Therapy

  • Scientific Field : Oncology
  • Summary of the Application : The compound is used as a potent inhibitor of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application or Experimental Procedures : The compound was tested in vitro on breast cancer 4T1 cells. It inhibited cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
  • Results or Outcomes : The compound exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .

Application as an Immunomodulator

  • Scientific Field : Immunology
  • Summary of the Application : The compound is used as an immunomodulator targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation .
  • Methods of Application or Experimental Procedures : The compound was chemically modified, introducing a carbamoyl group to the C5-position and substituting a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring, which led to a large increase in JAK3 inhibitory activity .
  • Results or Outcomes : The compound was identified as a potent, moderately selective JAK3 inhibitor . The immunomodulating effect of the compound on interleukin-2-stimulated T cell proliferation was shown .

properties

IUPAC Name

2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-2-8-9(12-6)3-7(4-10)5-11-8/h2-3,5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIIUJLIFJDGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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